Product packaging for delta-8-Tetrahydrocannabinolic acid a(Cat. No.:CAS No. 23978-89-4)

delta-8-Tetrahydrocannabinolic acid a

Cat. No.: B3026097
CAS No.: 23978-89-4
M. Wt: 358.5 g/mol
InChI Key: YKKHSYLGQXKVMO-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Delta-8-Tetrahydrocannabinolic Acid A is a naturally occurring carboxylic acid precursor to the psychoactive cannabinoid Delta-8-Tetrahydrocannabinol (Δ8-THC). This compound was first characterized in cannabis of Czechoslovakian origin and is part of the unique class of C21 aromatic hydrocarbons known as phytocannabinoids . In the plant, it serves as a biosynthetic intermediate and is typically formed through the non-enzymatic isomerization of Δ9-Tetrahydrocannabinolic Acid A and/or the cyclization of Cannabidiol (CBD) . This compound is of significant research value for studying the biosynthesis and chemical ecology of Cannabis sativa. Its enhanced chemical stability compared to its Δ9-THC counterpart makes it a more stable lead compound for exploring the structure-activity relationships of cannabinoids and their interactions with the body's endocannabinoid system . Researchers utilize this compound to investigate the complex pharmacology of cannabinoids, which act as partial agonists at CB1 and CB2 cannabinoid receptors . The study of this acid precursor is also essential for understanding the metabolic pathways in cannabis and the decarboxylation process that activates neutral cannabinoids. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O4 B3026097 delta-8-Tetrahydrocannabinolic acid a CAS No. 23978-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-5-6-7-8-14-12-17-19(20(23)18(14)21(24)25)15-11-13(2)9-10-16(15)22(3,4)26-17/h9,12,15-16,23H,5-8,10-11H2,1-4H3,(H,24,25)/t15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKHSYLGQXKVMO-HZPDHXFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732060
Record name (6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23978-89-4
Record name delta-8-Tetrahydrocannabinolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023978894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.-8-TETRAHYDROCANNABINOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3WQP8C9GD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Biogenesis of Delta 8 Tetrahydrocannabinolic Acid a

Natural Abundance and Distribution in Cannabis Species

Delta-8-THCA-A is considered a minor cannabinoid, meaning it is found in very low concentrations in most Cannabis varieties. indacloud.cocheefbotanicals.com Its presence is often overshadowed by its far more abundant isomer, delta-9-tetrahydrocannabinolic acid A (delta-9-THCA-A), which is the primary precursor to the main psychoactive component of cannabis, delta-9-THC. hyperwolf.comrealmofcaring.org

Research indicates that the decarboxylated form, delta-8-THC, naturally occurs in cannabis plants but only in trace amounts, often less than 1% of the total cannabinoids. indacloud.co This low natural abundance suggests that its acidic precursor, delta-8-THCA-A, is also present in similarly minimal quantities. The compound's detection can be an indicator of the age or storage conditions of the plant material, as it is often formed through the gradual degradation of the more prevalent delta-9-THCA-A. indacloud.co In 1975, Krejcí et al. reported the characterization of the carboxylic acid precursor of Δ⁸-THC (Δ⁸-trans-tetrahydrocannabinolic acid A) from a specific cannabis variant. nih.gov

Enzymatic Pathways in Cannabis sativa L.

The biosynthesis of major cannabinoids in Cannabis sativa is a well-defined enzymatic process. However, the direct enzymatic production of delta-8-THCA-A is not a primary pathway.

Precursor Compounds and Initial Biosynthesis (e.g., Cannabigerolic Acid)

The journey of cannabinoid biosynthesis begins with the combination of olivetolic acid and geranyl pyrophosphate. bostonhempinc.com This reaction produces the foundational precursor for most major cannabinoids: cannabigerolic acid (CBGA). hyperwolf.comindacloud.co CBGA is often referred to as the "mother of all cannabinoids" because it stands at a crucial junction in the biosynthetic pathway. avensonline.org From this point, specific enzymes direct its conversion into the various acidic cannabinoids. indacloud.co

Cannabinoid Acid Synthase Mechanisms

The Cannabis plant possesses several key enzymes known as cannabinoid acid synthases, which convert CBGA into different acidic cannabinoids. The most notable of these are:

THCA synthase: This enzyme catalyzes the oxidative cyclization of CBGA to form delta-9-THCA-A. bostonhempinc.comwikipedia.orgnih.gov

CBDA synthase: This enzyme directs the conversion of CBGA into cannabidiolic acid (CBDA). pharm.or.jp

CBCA synthase: This enzyme facilitates the formation of cannabichromenic acid (CBCA) from CBGA.

Current scientific understanding indicates that THCA synthase is specific to the formation of the delta-9 isomer. nih.govpharm.or.jp There is no significant evidence for a dedicated "delta-8-THCA-A synthase" enzyme that directly produces delta-8-THCA-A from CBGA in the plant. pharm.or.jp The established enzymatic pathways are geared towards the production of delta-9-THCA-A, CBDA, and CBCA, as illustrated in the table below.

Table 1: Cannabinoid Precursors and Enzymatic Products

Precursor Compound Enzyme Primary Acidic Product
Cannabigerolic Acid (CBGA) THCA Synthase delta-9-Tetrahydrocannabinolic Acid A (delta-9-THCA-A)
Cannabigerolic Acid (CBGA) CBDA Synthase Cannabidiolic Acid (CBDA)

Non-Enzymatic Formation and Isomerization within Plant Material

The presence of delta-8-THCA-A in cannabis is primarily attributed to non-enzymatic processes, namely the isomerization of its more abundant counterpart, delta-9-THCA-A. nih.govpreprints.org Isomerization is a chemical process where a molecule is transformed into another molecule with the exact same atoms but a different arrangement. newphaseblends.com

Delta-8-THC is known to be a more chemically stable isomer than delta-9-THC. nih.govgoogle.com This inherent stability is the driving force behind the conversion. Over time, delta-9-THCA-A within the plant material can slowly convert to delta-8-THCA-A. This process can be accelerated by various environmental factors.

Several factors can influence this isomerization process:

Time: During storage, the slow degradation of delta-9-THCA-A can lead to the formation of delta-8-THCA-A. indacloud.covitalitycbd.com

Heat and Light: Exposure to heat and UV light can provide the energy needed to facilitate the molecular rearrangement from the delta-9 to the delta-8 position. indacloud.co

Acidic Conditions: The presence of acidic conditions can catalyze the isomerization of cannabinoids. newphaseblends.commedium.com While this is more commonly discussed in the context of laboratory synthesis, micro-environmental acidic conditions on the plant surface or within the trichomes could potentially contribute to this conversion.

Some research has suggested that delta-8-THC and its precursor, delta-8-THCA-A, may be considered artifacts of delta-9-THC and delta-9-THCA-A, respectively, due to this isomerization. researchgate.net This highlights that the formation is often a result of degradation rather than direct biosynthesis. Another potential non-enzymatic pathway is the acid-catalyzed cyclization of CBDA, which can be converted into various THC isomers, including delta-8-THC, and by extension, could potentially form delta-8-THCA-A under certain conditions. nih.govnewphaseblends.com

Table 2: Factors Influencing Non-Enzymatic Formation of delta-8-THCA-A

Factor Description
Isomerization The primary mechanism, driven by the greater chemical stability of the delta-8 structure compared to the delta-9 structure. nih.gov
Time Gradual conversion occurs during prolonged storage of plant material. indacloud.co
Heat & Light Accelerate the degradation and isomerization of delta-9-THCA-A. indacloud.co

| Acidic Environment | Can act as a catalyst for the conversion of cannabinoids. newphaseblends.com |

Chemical Synthesis and Derivatization of Delta 8 Tetrahydrocannabinolic Acid a

Strategies for de novo Synthesis

De novo or total synthesis involves creating a complex molecule from simpler, commercially available precursors. While total synthesis routes for Δ8-THCA-A are not prominently published, the synthesis of the core Δ8-THC structure is well-established and offers a blueprint.

A historically significant de novo strategy for synthesizing the Δ8-THC scaffold is the acid-catalyzed condensation of olivetol (B132274) with a suitable monoterpene derivative, such as (+)-p-mentha-2,8-dien-1-ol or verbenol. wikipedia.org This reaction, a type of Friedel-Crafts alkylation, forms the characteristic tricyclic structure of tetrahydrocannabinol. researchgate.net The choice of acid catalyst and reaction conditions can influence the yield and the isomeric profile of the product. For instance, using boron trifluoride etherate (BF₃·Et₂O) with magnesium sulfate (B86663) can facilitate this condensation.

For the de novo synthesis of Δ8-THCA-A specifically, the strategy would need to be adapted to incorporate the carboxylic acid group at the C2 position of the aromatic ring. This would logically involve substituting the olivetol precursor with its carboxylated analog, olivetolic acid. This approach mirrors the natural biosynthetic pathway in Cannabis sativa, where cannabigerolic acid (CBGA), the precursor to all major cannabinoid acids, is formed from the isoprenylation of olivetolic acid. nih.gov A laboratory synthesis would similarly condense olivetolic acid with a monoterpene to construct the Δ8-THCA-A molecule, though this specific total synthesis is not commonly documented.

Semi-Synthetic Approaches (e.g., via Cannabidiol (B1668261) Transformation)

Semi-synthetic methods, which modify a naturally occurring precursor, are the most common and economically viable routes for producing cannabinoids. The vast majority of commercially available Δ8-THC is produced semi-synthetically through the acid-catalyzed isomerization of cannabidiol (CBD). wikipedia.orgconsensus.appnih.gov This process leverages the abundance of hemp-derived CBD as a starting material. consensus.app

The conversion relies on an intramolecular cyclization of CBD, where an acid catalyst promotes the closure of the pyran ring. nih.gov The use of a strong Lewis acid, such as p-toluenesulfonic acid (p-TSA) in an organic solvent like toluene (B28343) or benzene (B151609) under reflux, strongly favors the formation of the thermodynamically stable Δ8-THC isomer over Δ9-THC. nih.govextractionmagazine.commt.gov This reaction is robust, with patents describing yields of Δ8-THC as high as 86%. google.com

While the literature overwhelmingly focuses on the CBD to Δ8-THC conversion, a parallel pathway from cannabidiolic acid (CBDA) to Δ8-THCA-A is chemically plausible. Applying the same principles of acid-catalyzed cyclization to CBDA would theoretically yield Δ8-THCA-A. In nature, CBDA and Δ9-THCA are synthesized via separate enzymatic pathways from the common precursor CBGA. d8superstore.com However, chemical synthesis allows for transformations not seen in nature, and the acid-catalyzed conversion of Δ9-THCA to Δ8-THC has been documented, demonstrating that the carboxylic acid group can be retained during such isomerization reactions. google.com

Starting MaterialCatalystSolventConditionsPrimary ProductReference
Cannabidiol (CBD)p-Toluenesulfonic acidTolueneReflux, 1 hourΔ8-THC extractionmagazine.comgoogle.com
Cannabidiol (CBD)Boron trifluoride etherateDichloromethane0°CΔ9-THC nih.gov
Cannabidiol (CBD)Hydrochloric acidEthanol (B145695)Boiling, 18 hoursΔ8-THC & Δ9-THC mt.gov
Δ9-THC / Δ9-THCAAcid & Heat-HeatΔ8-THC google.com

Formation of delta-8-Tetrahydrocannabinolic Acid A Derivatives and Analogs

The chemical modification of the cannabinoid scaffold allows for the creation of novel derivatives and analogs with potentially unique properties. Research into Δ8-THC derivatives provides insight into how the core structure can be functionalized.

One documented approach involves the synthesis of 9-substituted Δ8-THC analogs. nih.gov This was achieved by starting with (-)-9-nor-9-oxohexahydrocannabinol and introducing various substituents at the C-9 position using organolithium or Grignard reagents, followed by a dehydration step to re-form the double bond. nih.gov Modifications at this position with groups such as phenyl, butyl, and isopropyl have been reported. nih.gov

Another relevant synthetic analog is ajulemic acid (Anabasum). newphaseblends.com While not a direct derivative of Δ8-THCA-A (which has a carboxylic acid at the C2 position), ajulemic acid is a synthetic analog of a Δ9-THC metabolite that features a carboxylic acid on the pentyl side chain and has a Δ8 double bond, making it a structural isomer of Δ8-THC-11-oic acid. wikipedia.orgnewphaseblends.com The existence of such synthetic acidic cannabinoids demonstrates the chemical feasibility of creating stable and functionalized analogs based on the Δ8-THC structure.

Analysis of Byproducts and Impurities from Synthetic Pathways

The semi-synthetic production of Δ8-THC from CBD is notorious for generating a complex mixture of byproducts and impurities, particularly in unregulated settings. nih.gov The acid-catalyzed reaction is often difficult to control, leading to incomplete conversion and the formation of numerous side products. researchgate.netresearchgate.net The resulting crude product is rarely pure Δ8-THC. wikipedia.org

Analysis of commercial Δ8-THC products has identified a wide range of contaminants. These impurities can be categorized as structural isomers, residual precursors, and other reaction artifacts. The specific profile of these byproducts is highly dependent on the reaction conditions, including the choice of acid, solvent, temperature, and reaction time. cbdoracle.com For example, the use of ethanol as a solvent can lead to the formation of 9-ethoxyhexahydrocannabinol. nih.gov The presence of olivetol can indicate a fully synthetic pathway or a side reaction. nih.govpreprints.org A comprehensive purification process is necessary to remove these unintended compounds.

Impurity CategoryCompound Name
Isomers Δ9-Tetrahydrocannabinol (Δ9-THC)
Δ4(8)-iso-Tetrahydrocannabinol
Δ8-cis-iso-Tetrahydrocannabinol
Residual Precursors Cannabidiol (CBD)
Olivetol
Degradation Products Cannabinol (B1662348) (CBN)
Reaction Artifacts iso-Tetrahydrocannabifuran
Cannabicitran (CBT)
8-Hydroxy-iso-tetrahydrocannabinol
9-Ethoxyhexahydrocannabinol (in ethanol)

Degradation and Stability Kinetics of Delta 8 Tetrahydrocannabinolic Acid a

Decarboxylation Mechanisms and Rate Studies

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) from the THCA molecule, releasing carbon dioxide (CO₂) and converting the acidic cannabinoid into its neutral, pharmacologically active counterpart. earthyselect.com For Δ⁸-THCA-A, this process yields delta-8-tetrahydrocannabinol (B88935) (Δ⁸-THC). This transformation is fundamental to the cannabinoid profile of aged or heated cannabis materials.

While specific kinetic studies exclusively focused on Δ⁸-THCA-A are limited in publicly available research, the mechanism is understood to parallel that of the well-studied delta-9-THCA-A. The decarboxylation of cannabinoid acids is generally accepted to follow first-order kinetics, meaning the reaction rate is directly proportional to the concentration of the acidic cannabinoid. nih.govnih.govthecbggurus.com The proposed mechanism for THCA involves a keto-enol tautomerization, which is considered a lower-energy pathway for the reaction. nih.gov

Research on general THCA (predominantly the Δ⁹ isomer) indicates that it decarboxylates more rapidly than other major cannabinoid acids like cannabidiolic acid (CBDA) and cannabigerolic acid (CBGA). nih.govnih.gov This faster conversion is attributed to the lower entropic penalty and the molecular rigidity of the THCA scaffold compared to CBDA. chemrxiv.org

Heat is the most significant catalyst for the decarboxylation of THCA isomers. earthyselect.comhubspotusercontent-na1.net When cannabis material is heated, the rate of conversion from Δ⁸-THCA-A to Δ⁸-THC increases dramatically. This process is essential for the formation of Δ⁸-THC in heated cannabis preparations.

Studies on Δ⁹-THCA-A provide a model for understanding this thermal conversion. The reaction is essentially stoichiometric, with the acidic form converting cleanly to its neutral counterpart with few side products, especially at moderate temperatures. nih.govnih.gov However, at very high temperatures, further degradation of the resulting neutral cannabinoid can occur. thecbggurus.comnih.gov For instance, when Δ⁹-THCA is heated, it primarily converts to Δ⁹-THC, but also yields smaller amounts of cannabinol (B1662348) (CBN) and Δ⁸-THC as degradation byproducts, with the formation of Δ⁸-THC increasing slightly with temperature. nih.gov This suggests a complex interplay where Δ⁸-THC can be both a product of Δ⁹-THCA degradation and the target product of Δ⁸-THCA-A decarboxylation.

The table below, based on data from studies on general THCA, illustrates the effect of temperature on the time required for decarboxylation.

Table 1: Time Required for Complete Decarboxylation of THCA at Various Temperatures

Temperature Time for Complete Decarboxylation
80 °C > 60 minutes
100 °C ~ 60 minutes
120 °C ~ 30 minutes
145 °C < 10 minutes

This interactive table is based on kinetic studies of general THCA decarboxylation. thecbggurus.com

The rate of Δ⁸-THCA-A decarboxylation is a function of several environmental factors, with temperature and time being the most influential.

Temperature: As the primary driver, increasing the temperature exponentially accelerates the decarboxylation rate. thecbggurus.comanresco.com Even moderate temperatures, such as those encountered during storage in warm conditions, can lead to significant conversion of THCA to THC over time. researchgate.net Studies have shown that the most rapid degradation of THCA occurs at the highest storage temperatures. anresco.com

Time: Decarboxylation is a time-dependent process. hubspotusercontent-na1.net At room temperature, the conversion happens very slowly over months or years. earthyselect.com As storage time increases, the concentration of the acidic form decreases while the neutral form increases, until the neutral form itself begins to degrade. anresco.com

The following table summarizes the impact of these factors on the stability of THCA.

Table 2: Influence of Environmental Factors on THCA Decarboxylation

Factor Effect on Decarboxylation Rate Notes
Temperature High Rate increases exponentially with temperature. The most significant factor for rapid conversion. thecbggurus.comanresco.com
Time Medium Significant conversion occurs over extended periods, even at room temperature. earthyselect.comanresco.com
Light Low to Medium Accelerates overall degradation, including slow decarboxylation. earthyselect.comhubspotusercontent-na1.net

This interactive table outlines the general influence of key environmental factors on the decarboxylation process.

Oxidative Degradation Pathways and Products

Beyond decarboxylation, Δ⁸-THCA-A is also subject to oxidative degradation. This process involves the chemical alteration of the molecule due to exposure to oxygen. The resulting products are different from those of simple decarboxylation.

Furthermore, under certain acidic conditions, Δ⁹-THC can isomerize to the more thermodynamically stable Δ⁸-THC. caymanchem.com This isomerization can also occur oxidatively. caymanchem.com This indicates that Δ⁸-THC is a common degradation product of Δ⁹-THC. The primary oxidative pathway for Δ⁸-THC itself involves metabolism in the body, where it is converted to hydroxylated forms like 11-hydroxy-Δ⁸-THC and subsequently to 9-carboxy-11-nor-Δ⁸-THC. nih.gov In laboratory settings, hydroxylated forms of Δ⁸-THC can be oxidized to their corresponding ketones, such as 7-oxo-Δ⁸-THC. nih.gov

Long-Term Storage Effects on Chemical Integrity

The chemical integrity of Δ⁸-THCA-A during long-term storage is compromised by the cumulative effects of decarboxylation and oxidation. The stability of cannabinoids is highly dependent on storage conditions.

Studies on general cannabis material show a clear decrease in acidic cannabinoids over time. researchgate.net In one study, the storage of cannabis herb at 40°C for eight weeks resulted in a significant degradation of THCA. researchgate.net The primary transformation observed during storage is the time-dependent decarboxylation of THCA to THC. anresco.com Subsequently, the THC content, after initially rising, will begin to decrease as it degrades further into other compounds like CBN. anresco.com

To preserve the chemical integrity of Δ⁸-THCA-A, storage conditions should be optimized to minimize degradation. Key recommendations based on general cannabinoid stability studies include:

Low Temperature: Storing materials at refrigerated (e.g., 4°C) or frozen temperatures significantly slows the rate of both decarboxylation and oxidative degradation. anresco.com

Protection from Light: Using opaque or amber containers prevents photodegradation. anresco.com

Inert Atmosphere: Removing oxygen from storage containers, for example by using a vacuum seal or flushing with an inert gas like nitrogen or argon, can inhibit oxidative degradation pathways. thecbggurus.com

Research on the stability of Δ⁸-THC in biological samples has shown that it is susceptible to degradation depending on pH and temperature, with the parent compound degrading rapidly at elevated temperatures (45°C). nih.gov While Δ⁸-THC is more stable than Δ⁹-THC, it is not immune to degradation over long periods, especially under suboptimal conditions. nih.gov This underscores the importance of controlled storage to maintain the original chemical profile of any material containing Δ⁸-THCA-A.

Advanced Analytical Methodologies for Delta 8 Tetrahydrocannabinolic Acid a

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating the components of a mixture. For cannabinoid analysis, including Δ8-THCA-A, various chromatographic methods are utilized to isolate the compound of interest from a complex matrix.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of cannabinoids because it can be performed at room temperature, which prevents the decarboxylation of acidic cannabinoids like Δ8-THCA-A into their neutral counterparts. nih.govwaters.com The separation is based on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the solvent).

Recent HPLC methods have been developed to achieve baseline separation of Δ8-THC from Δ9-THC, a notoriously difficult separation. nih.gov While specific methods focusing solely on Δ8-THCA-A are less common in the literature, the principles applied to the separation of THC isomers are transferable. One such method utilized a specific gradient to resolve Δ9-THC and Δ8-THC, which could be adapted for their acidic precursors. nih.gov The use of a photodiode array (PDA) detector with HPLC allows for the simultaneous acquisition of spectral data, which can aid in the identification of unknown compounds by comparing their UV spectra to those of reference standards. waters.com

Table 1: Example HPLC Parameters for Cannabinoid Separation

Parameter Details
Column Cannsep C, 2.1 x 100 mm, 3 µm, 100 A
Mobile Phase MeCN/MeOH/H2O – 45/40/15%
Buffer H2SO4 – 0.2%
Flow Rate 0.2 ml/min
Detection UV, 200 nm
Analytes CBD, CBN, Δ9-THC, Δ8-THC, THCA

This table is illustrative and based on a method for separating a mixture of cannabinoids, including Δ8-THC and THCA. sielc.com

Gas Chromatography (GC) is another powerful separation technique used for cannabinoid analysis. However, the high temperatures of the GC inlet can cause decarboxylation of acidic cannabinoids, converting Δ8-THCA-A into Δ8-THC. nih.govresearchgate.net To accurately quantify the acidic form, a derivatization step is typically required before GC analysis. This process chemically modifies the acidic cannabinoids to make them more volatile and thermally stable.

GC is often considered the industry's gold standard for separating cannabinoids that are difficult to resolve with HPLC. nih.gov A quantitative GC-MS method has been developed for the analysis of various cannabinoids, including Δ8-THC and THCA, in a range of matrices. nih.govresearchgate.net This method involves homogenization, extraction, liquid/liquid extraction, and derivatization. nih.govresearchgate.net

Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) is a newer technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers some advantages over traditional HPLC, including faster separations and reduced solvent consumption. A UHPSFC-UV method has been developed for the separation and quantification of nine cannabinoids, including Δ8-THC and THCA-A. nih.gov This demonstrates the potential of UHPSFC for the comprehensive analysis of cannabinoid profiles.

Mass Spectrometry Approaches

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is often coupled with a chromatographic separation method (LC-MS or GC-MS) to provide both separation and identification of compounds with a high degree of certainty.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This is a highly sensitive and selective method for the analysis of cannabinoids, including Δ8-THCA-A. waters.comnih.govlcms.czshimadzu.comwaters.comoup.com A significant advantage of LC-MS is that it does not require derivatization for acidic cannabinoids.

An LC-MS method was developed to separate four tetrahydrocannabinol isomers, including Δ8-THC and tetrahydrocannabinolic acid (THCA), with a total run time of 8 minutes. shimadzu.com The use of a single quadrupole mass spectrometer allowed for the differentiation of isomers based on their retention times and in-source fragmentation patterns. shimadzu.com High-resolution mass spectrometry (HRMS) coupled with UHPLC has also been used to characterize Δ8-THC distillates, identifying various isomers and byproducts. lcms.cz

Table 2: Example LC-MS Parameters for Cannabinoid Isomer Separation

Parameter Details
LC System Shimadzu LCMS-2020 single quadrupole MS with Nexera 40 series UHPLC
Column Restek Raptor C18 (150 mm x 2.1 mm, 2.7 µm)
Mobile Phase A Water with 5mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
Mobile Phase B 50:50 methanol (B129727) and acetonitrile (B52724) with 0.1% formic acid
Flow Rate 0.7mL/min
Injection Volume 5µL
MS Interface ESI

This table is based on a method for separating four THC isomers and THCA. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the confirmatory analysis of cannabinoids. nih.govnih.govlcms.czwaters.comoup.comrestek.com As with GC, a derivatization step is necessary to analyze Δ8-THCA-A in its intact form. The mass spectrometer provides detailed structural information by fragmenting the analyte molecules and creating a unique mass spectrum, which acts as a chemical fingerprint.

A quantitative GC-MS method has been validated for several cannabinoids, including Δ8-THC and THCA, across various sample types. nih.govresearchgate.net This method demonstrated good recovery and a low limit of detection. nih.govresearchgate.net GC-MS can also be used to distinguish between the carboxylic acid metabolites of Δ8-THC and Δ9-THC in biological samples. nih.gov The mass spectra of the trimethylsilylated derivatives of Δ8-THC-COOH and Δ9-THC-COOH share common ions, but they can be separated based on their retention times. oup.com

High-Resolution Mass Spectrometry (HR-MS) for Structural Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a cornerstone technique for the structural confirmation of Δ8-THCA-A. Unlike standard mass spectrometry, HR-MS provides high-resolution and accurate mass measurements, enabling the determination of a compound's elemental composition with a high degree of confidence. For cannabinoid acids, this is critical in distinguishing them from a multitude of other related compounds present in a sample matrix.

When analyzing Δ8-THCA-A, HR-MS is typically coupled with a chromatographic separation technique like Ultra-High-Performance Liquid Chromatography (UHPLC). This hyphenated approach, UHPLC-HR-MS, first separates the isomers chromatographically before the mass spectrometer provides detailed mass information. The primary role of HR-MS in this context is to confirm the elemental formula, which for THCA isomers is C22H30O4.

Further structural information is gleaned from fragmentation analysis (MS/MS). In HR-MS/MS, the isolated precursor ion of Δ8-THCA-A is fragmented, and the exact masses of the resulting product ions are measured. For cannabinoid acids, protonation typically occurs on the carboxylic acid group, leading to characteristic fragmentation pathways. A common low-energy fragmentation pathway involves the facile loss of a water molecule (H2O), followed by the loss of carbon dioxide (CO2) from the carboxylic acid group (decarboxylation). While the fragmentation patterns of Δ8-THCA-A and Δ9-THCA-A are often very similar, subtle differences in fragment ion ratios, in conjunction with chromatographic retention time, can aid in their differentiation. lcms.czresearchgate.netnih.gov

Key Fragmentation Pathways for THCA Isomers:

Loss of Water: [M+H]+ → [M+H-H2O]+

Decarboxylation: [M+H]+ → [M+H-CO2]+ (This is more prevalent in the neutral THC form after in-source decarboxylation)

Combined Loss: [M+H]+ → [M+H-H2O-CO2]+

Analysis of Δ8-THC distillates by HR-MS has shown that many unknown components share the same elemental composition as THC but have different chromatographic retention times, confirming them as isomers. lcms.czwaters.com The fragmentation data suggests these components share structural characteristics with neutral cannabinoids, highlighting the power of HR-MS in identifying and tentatively characterizing related isomeric compounds. lcms.cz

Cyclic Ion Mobility Spectrometry-Mass Spectrometry

Cyclic Ion Mobility Spectrometry-Mass Spectrometry (cIMS-MS) represents a cutting-edge technique for the analysis of complex isomeric mixtures, including cannabinoids. nih.gov Ion mobility spectrometry separates ions in the gas phase based on their size, shape, and charge. Isomers that are difficult to separate chromatographically can often be resolved using this technique.

The diversity of cannabinoid isomers poses a significant analytical challenge that cIMS-MS is uniquely equipped to handle. nih.gov Research has demonstrated the ability of advanced cIMS-MS to analyze 14 different cannabinoid isomers in various samples within milliseconds. nih.gov This method has successfully separated isomers from four distinct groups of cannabinoids, including tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA). acs.org

A key innovation that enhances the separation of cannabinoid isomers is the use of metal ion adduction. By forming adducts with silver ions (Ag+), the structural differences between isomers are amplified in the gas phase, leading to improved separation. acs.org This allows for the near-baseline separation of isomeric pairs like THCA and CBDA. acs.org A workflow for identifying cannabinoid isomers has been established based on three criteria:

The mass-to-charge ratio (m/z) and isotope pattern of the Ag(I) adducts.

The experimental traveling wave collision cross section values in nitrogen (TWCCSN2).

The MS/MS fragmentation patterns. nih.gov

This non-chromatographic, high-throughput technique provides an orthogonal separation dimension, offering a powerful tool for the selective and sensitive analysis of Δ8-THCA-A and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including Δ8-THCA-A. While mass spectrometry provides information about mass and elemental composition, NMR reveals the precise arrangement of atoms within a molecule, allowing for the unambiguous differentiation of isomers. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for this purpose.

The complete ¹H- and ¹³C-NMR assignments for major cannabinoids like Δ8-THC and Δ9-THCA have been established. nih.govresearchgate.net The structure of Δ8-THCA-A can be elucidated by comparing its NMR spectrum to that of Δ8-THC and noting the characteristic spectral changes caused by the addition of a carboxylic acid group at the C-2 position of the aromatic ring.

Key NMR Spectral Features for Δ8-THCA-A Elucidation:

¹H NMR: The presence of the carboxylic acid group significantly impacts the chemical shifts of nearby protons. Specifically, it causes a downfield shift for the protons on the C-1" of the pentyl side chain and the 2'-OH group. nih.govresearchgate.net The olefinic proton signal characteristic of the Δ8 position would be observed, distinguishing it from the Δ9 isomer.

¹³C NMR: The carbon spectrum would show a signal for the carboxylic acid carbon (C-7), typically around 170-180 ppm. The chemical shifts of the aromatic carbons (C-1, C-2, C-3) would also be altered compared to the neutral Δ8-THC molecule.

2D NMR: Techniques like ¹H-¹H COSY, HMQC, and HMBC are used to establish connectivity between protons and carbons, confirming the complete molecular structure and the specific location of the double bond and the carboxylic acid group. nih.govresearchgate.net

NMR is also highly effective in identifying and characterizing impurities and related compounds in cannabinoid products. Studies on commercial Δ8-THC products have used NMR to reveal multiple impurities and isomers not listed on certificates of analysis, demonstrating its power in assessing product purity. nih.govsemanticscholar.org

Spectroscopic and Other Complementary Techniques (e.g., UV-DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis Diode Array Detector (DAD) is the most common analytical technique for the routine quantification of cannabinoids. mdpi.com This method is robust, reliable, and capable of separating the acidic cannabinoids, like Δ8-THCA-A, from their neutral counterparts without the heat-induced decarboxylation that occurs in Gas Chromatography (GC). tandfonline.comnih.gov

The DAD acquires the UV-Vis spectrum for each peak in the chromatogram, providing qualitative information that can aid in peak identification. However, the UV spectra of cannabinoid isomers are often very similar, making them difficult to distinguish based on UV data alone. lcms.czwaters.com For instance, the UV spectrum for an unknown component in a Δ8-THC distillate was found to match that of Δ8-THC, suggesting a structural similarity but not providing definitive identification. lcms.cz

Therefore, the primary strength of HPLC-UV-DAD lies in its quantitative capability after proper chromatographic separation. The method's specificity is derived from the retention time of the analyte, which is confirmed using a certified reference standard. For cannabinoids, detection is typically performed at wavelengths between 210 and 230 nm, with 228 nm being a commonly used wavelength. waters.comnih.gov While HPLC-UV-DAD is considered a gold standard for potency testing, it is often coupled with mass spectrometry (LC-MS) to provide a higher level of confidence in analyte identification, especially when dealing with complex matrices or trace-level analysis. youtube.com

Method Validation and Inter-Laboratory Comparability for Trace Analysis

Ensuring the accuracy and reliability of analytical data for Δ8-THCA-A, especially at trace levels, requires rigorous method validation and addressing the significant challenge of inter-laboratory comparability. nih.gov

Method Validation A quantitative method for trace analysis must be validated according to internationally recognized guidelines to demonstrate its fitness for purpose. rsc.orgresearchgate.net Key validation parameters include:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as isomers, impurities, or matrix components.

Linearity and Range: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is crucial for trace analysis.

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies using spiked matrix samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). nih.gov

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Interactive Data Table: Key Method Validation Parameters
ParameterDescriptionTypical Acceptance Criteria for Cannabinoid Analysis
Linearity (R²)Correlation coefficient of the calibration curve≥ 0.995
Accuracy (% Recovery)Recovery of a known amount of spiked analyte80% - 120%
Precision (% RSD)Relative Standard Deviation of replicate measurements≤ 15% (for trace levels)
LODLowest concentration that can be detectedSignal-to-Noise ratio ≥ 3
LOQLowest concentration that can be quantified accuratelySignal-to-Noise ratio ≥ 10

Inter-Laboratory Comparability A significant issue in the cannabis analysis industry is the lack of standardized methods, which leads to poor inter-laboratory comparability. cannabissciencetech.comazolifesciences.com Studies have shown that different accredited laboratories analyzing identical samples can report widely varying potency results. cannabissciencetech.com This variability stems from several factors:

Lack of Standardized Methods: Laboratories often develop and validate their own in-house methods, leading to differences in extraction solvents, instrument parameters, and calibration procedures. azolifesciences.com

Absence of Certified Reference Materials: The availability of certified reference materials for all cannabinoids, including Δ8-THCA-A, is limited, hindering the ability of labs to calibrate their instruments and validate their methods against a common standard.

Sample Preparation Variability: Differences in sample homogenization, extraction efficiency, and handling can introduce significant variance in results. cannabissciencetech.com

To address these issues, initiatives like the National Institute for Standards and Technology (NIST) Cannabis Quality Assurance Program (CannaQAP) are crucial. nist.gov Such programs allow laboratories to compare their performance against others and a reference value, fostering transparency and driving the industry toward more standardized and reproducible analytical procedures. nih.govtandfonline.com

Detection and Characterization of Isomers and Related Compounds

The analysis of Δ8-THCA-A is intrinsically linked to the detection and characterization of its isomers and other related compounds. These compounds can be naturally occurring, byproducts of synthesis from cannabidiol (B1668261) (CBD), or degradation products. nih.gov A multi-technique approach is essential for a comprehensive characterization.

Isomers of Δ8-THCA-A:

Positional Isomer: The most significant isomer is Δ9-Tetrahydrocannabinolic Acid A (Δ9-THCA-A) , which differs only in the position of the double bond in the cyclohexene (B86901) ring. As discussed, techniques like HPLC, cIMS, and NMR are required for their differentiation.

Other THC Isomers: The synthesis of Δ8-THC from CBD is a chemical process that often uses harsh acidic conditions, leading to a variety of byproducts. nih.govfda.gov While Δ8-THCA-A itself is not the primary target of this synthesis, the analysis of the resulting Δ8-THC distillate reveals the types of isomers that can form. These include iso-THCs such as Δ4(8)-iso-THC . cbdoracle.comnih.gov

Related Compounds and Impurities:

Neutral Homologue: Δ8-Tetrahydrocannabinol (Δ8-THC) is the decarboxylated form of Δ8-THCA-A. LC-based methods can easily separate the acidic and neutral forms.

Synthesis Byproducts: Besides isomers, the conversion of CBD to Δ8-THC can produce other unintended compounds. Analytical studies of commercial Δ8-THC products have identified impurities such as Olivetol (B132274) , 9-ethoxyhexahydrocannabinol (if ethanol (B145695) is used in the reaction), and a previously unidentified compound named iso-tetrahydrocannabifuran . cbdoracle.comnih.gov

Precursors: Residual Cannabidiol (CBD) from the synthesis may also be present.

The analytical workflow to characterize these compounds involves using a screening technique like UHPLC-UV-DAD coupled with HR-MS for identification of knowns and unknowns. lcms.czwaters.com Any structurally novel or ambiguous compounds can then be isolated and subjected to NMR spectroscopy for definitive structural elucidation. nih.gov The use of these advanced, combined methodologies is critical for ensuring the quality and safety of products and for the accurate scientific characterization of Δ8-THCA-A.

Interactive Data Table: Isomers and Related Compounds
CompoundRelationship to Δ8-THCA-APrimary Detection/Differentiation Method(s)
Δ9-Tetrahydrocannabinolic Acid APositional IsomerHPLC, cIMS, NMR
Δ8-TetrahydrocannabinolNeutral (Decarboxylated) FormHPLC (separates by polarity)
Δ4(8)-iso-TetrahydrocannabinolSynthetic Isomeric ByproductHPLC-MS, NMR
Cannabidiolic Acid (CBDA)Structurally Related IsomerHPLC, cIMS, NMR
OlivetolSynthetic Byproduct/PrecursorGC-MS, LC-MS, NMR
Cannabidiol (CBD)Synthetic PrecursorHPLC, LC-MS

Biochemical Interactions and Pharmacological Mechanisms of Delta 8 Tetrahydrocannabinolic Acid a in Vitro and Pre Clinical Studies

Interaction with Endocannabinoid System Components

The endocannabinoid system (ECS) is a primary target for many phytocannabinoids. It is comprised mainly of cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation.

Direct research on the binding affinity of Δ⁸-THCA-A at cannabinoid receptors is not available in current scientific literature. However, extensive research on its isomer, Δ⁹-THCA-A, provides a strong basis for inference. Studies consistently show that Δ⁹-THCA-A has a very low affinity for both CB1 and CB2 receptors, especially when compared to its psychoactive, decarboxylated form, Δ⁹-THC. researchgate.netnih.gov

One study using gold-standard in vitro assays determined that the binding affinity of Δ⁹-THC was 62 times greater at the CB1 receptor and 125 times greater at the CB2 receptor than that of Δ⁹-THCA-A. beyondthc.com The measurable but weak binding of Δ⁹-THCA-A was suggested to be partially an artifact of its inevitable, slow decarboxylation into the higher-affinity Δ⁹-THC within the assay medium. nih.gov Given the structural similarity, it is highly probable that Δ⁸-THCA-A also exhibits a very weak binding affinity for CB1 and CB2 receptors. This low affinity is consistent with the general observation that acidic cannabinoids are not psychoactive, as the "high" associated with cannabis is primarily mediated by the activation of CB1 receptors in the central nervous system. beyondthc.com

In contrast, the decarboxylated form, Δ⁸-THC, is a partial agonist of both CB1 and CB2 receptors, with a lower potency than Δ⁹-THC. wikipedia.org

CompoundCB1 Receptor AffinityCB2 Receptor AffinityReference
Δ⁸-THCA-AData not available; presumed to be very lowData not available; presumed to be very lowN/A
Δ⁹-THCA-AVery low (Approx. Ki 3.1μM)Very low (Approx. Ki 12.5μM) nih.gov
Δ⁸-THCPartial AgonistPartial Agonist wikipedia.org
Δ⁹-THCHigh (62x greater than Δ⁹-THCA-A)High (125x greater than Δ⁹-THCA-A) beyondthc.com

The levels of endocannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) are regulated by metabolic enzymes, primarily fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), respectively. Inhibiting these enzymes can raise endocannabinoid levels, offering a therapeutic strategy. nih.gov

There is no direct evidence to suggest that Δ⁸-THCA-A is a significant inhibitor of FAAH or MAGL. Research on Δ⁹-THCA-A has indicated it may influence 2-AG metabolism by inhibiting MAGL, but it does not appear to affect enzymes involved in AEA metabolism. realmofcaring.org In contrast, studies on Δ⁸-THC found that while the parent compound and its hydroxylated metabolite could inhibit cytochrome P450 (CYP) enzymes, its carboxylic acid metabolite (Δ⁸-THC-COOH) showed no significant inhibitory activity on these enzymes. researchgate.net This suggests that the presence of a carboxyl group, as in Δ⁸-THCA-A, may limit its ability to inhibit key metabolic enzymes, but specific research is needed for confirmation.

Non-Cannabinoid Receptor Targets and Molecular Pathways

Emerging research indicates that the pharmacological effects of many cannabinoids are not limited to the CB1 and CB2 receptors. Acidic cannabinoids, in particular, appear to have significant activity at other molecular targets.

While specific data for Δ⁸-THCA-A is lacking, one of the most significant findings for its isomer, Δ⁹-THCA-A, is its function as a potent agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govgreenleafmc.ca PPARγ is a nuclear receptor that plays a crucial role in regulating gene expression involved in lipid metabolism and inflammation.

Studies have demonstrated that cannabinoid acids, including Δ⁹-THCA-A, bind to and activate PPARγ with higher potency than their neutral, decarboxylated counterparts. nih.govgreenleafmc.ca This activation is linked to significant biological effects, including neuroprotection. nih.gov Given that this activity is pronounced in the acidic form of Δ⁹-THC, it is plausible that Δ⁸-THCA-A could share this mechanism of action.

CompoundPPARγ ActivityKey FindingReference
Δ⁸-THCA-AData not availableN/AN/A
Δ⁹-THCA-APotent AgonistActivates PPARγ with higher potency than Δ⁹-THC. nih.govgreenleafmc.ca
Cannabidiolic acid (CBDA)AgonistOutperforms its neutral cannabinoid in PPARγ binding. greenleafmc.ca
Cannabigerolic acid (CBGA)AgonistOutperforms its neutral cannabinoid in PPARγ binding. greenleafmc.ca

Research into non-cannabinoid receptor targets has identified other potential pathways. For instance, Δ⁹-THCA-A has been shown to weakly inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). realmofcaring.org Whether Δ⁸-THCA-A interacts with these or other targets like transient receptor potential (TRP) channels remains to be investigated.

Cellular Mechanisms of Action (in vitro Models)

The cellular effects of Δ⁸-THCA-A have not been directly studied. However, based on the mechanisms identified for Δ⁹-THCA-A, particularly its potent activation of PPARγ, several cellular actions can be hypothesized.

Activation of PPARγ by Δ⁹-THCA-A has been shown in in vitro and animal models to exert potent neuroprotective effects. nih.govgreenleafmc.ca In cellular models of Huntington's disease, Δ⁹-THCA-A increased mitochondrial mass in neuroblastoma cells and protected them from cytotoxicity. nih.gov In preclinical models, this PPARγ-dependent pathway led to reduced neuroinflammation (microgliosis and astrogliosis) and improved motor deficits. nih.govgreenleafmc.ca Should Δ⁸-THCA-A also prove to be a PPARγ agonist, it could theoretically produce similar neuroprotective and anti-inflammatory effects at the cellular level.

Anti-inflammatory Pathways

There is currently a lack of specific in vitro or pre-clinical studies investigating the anti-inflammatory pathways of delta-8-Tetrahydrocannabinolic acid A. While research on other cannabinoids, particularly delta-9-tetrahydrocannabinolic acid (Δ9-THCA), has suggested potential anti-inflammatory properties through the modulation of cyclooxygenase (COX) enzymes and peroxisome proliferator-activated receptor gamma (PPARγ), it is crucial to note that these findings cannot be directly extrapolated to Δ8-THCA-A without specific experimental validation. The structural differences between Δ8-THCA-A and other cannabinoids may lead to distinct biological activities.

Neuroprotective Mechanisms

Similarly, the neuroprotective mechanisms of this compound have not been a subject of dedicated scientific inquiry. Studies on other cannabinoids have pointed to neuroprotective potential through various mechanisms, including antioxidant activity, modulation of neurotransmitter systems, and anti-inflammatory effects within the central nervous system. However, the absence of specific research on Δ8-THCA-A means that its potential interactions with neuronal pathways and its efficacy in preclinical models of neurodegenerative diseases remain unknown.

Perspectives and Emerging Research Avenues for Delta 8 Tetrahydrocannabinolic Acid a

Advancements in Biosynthetic Engineering for Targeted Production

The production of specific cannabinoids through biotechnological methods is a rapidly advancing field, offering an alternative to agricultural cultivation and chemical synthesis. f1000research.com Heterologous biosynthesis, particularly using yeast strains like Saccharomyces cerevisiae and Pichia pastoris, has been successfully employed to produce major cannabinoids like Δ⁹-THCA. news-medical.netnih.gov These systems work by introducing the genetic pathways for cannabinoid synthesis into the microorganisms.

The established biosynthetic pathway begins with cannabigerolic acid (CBGA), often referred to as the "mother cannabinoid," which serves as a precursor to a variety of cannabinoid acids. news-medical.netresearchgate.netresearchgate.net Specific enzymes, known as synthases, then convert CBGA into different acidic cannabinoids. For instance, Δ⁹-tetrahydrocannabinolic acid synthase (THCAS) catalyzes the oxidative cyclization of CBGA to form Δ⁹-THCA. nih.govd8superstore.com

Currently, a dedicated synthase for the direct production of Δ⁸-THCA-A from CBGA has not been identified in Cannabis sativa. mdpi.com Research suggests that Δ⁸-THC is typically formed through the non-enzymatic isomerization of Δ⁹-THC. mdpi.com Therefore, biosynthetic engineering efforts for Δ⁸-THCA-A are focused on two primary strategies:

Enzyme Engineering: Modifying the active site of known cannabinoid synthases, such as THCAS, to alter their catalytic activity. The goal is to create a mutant enzyme that preferentially cyclizes CBGA into Δ⁸-THCA-A instead of Δ⁹-THCA-A. This approach leverages the existing understanding of the THCAS structure and function. mdpi.com

Development of Biocatalytic Conversion Processes: Creating a two-step process where a microorganism is first engineered to produce a precursor like Δ⁹-THCA-A or Cannabidiolic acid (CBDA). Subsequently, an enzymatic or controlled chemical step would be used to facilitate the isomerization of this precursor into Δ⁸-THCA-A.

These bioengineering strategies hold the promise of producing high-purity Δ⁸-THCA-A in a controlled and scalable manner, which is crucial for facilitating further research and potential applications.

Development of Novel Analytical Reference Standards and Methodologies

Accurate and reliable analytical methods are fundamental to advancing the study of any chemical compound. For Δ⁸-THCA-A, the development of pure, certified reference standards has been a critical step, enabling its precise identification and quantification in complex matrices. cerilliant.comcaymanchem.com The primary analytical challenge lies in distinguishing Δ⁸-THCA-A from its structural isomer, Δ⁹-THCA-A, and other related cannabinoids, as they often have very similar chemical properties. nih.gov

Modern analytical techniques are essential for overcoming these challenges. High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector is a common and effective method. mdpi.com This technique allows for the separation and quantification of acidic cannabinoids in their native form without the risk of thermal degradation (decarboxylation) that can occur with gas chromatography. mdpi.com

For even greater sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method, particularly for detecting trace amounts of the compound. mdpi.comnih.gov LC-MS/MS can differentiate between isomers based on subtle differences in their fragmentation patterns and chromatographic retention times, provided the method is properly optimized. researchgate.net The development of these sophisticated methods is crucial for quality control, forensic analysis, and ensuring the purity of materials used in research. nih.govresearchgate.net

Table 1: Analytical Methodologies for Cannabinoid Acid Analysis
TechniqueAbbreviationPrimary AdvantageKey Consideration
High-Performance Liquid Chromatography with Photodiode Array DetectionHPLC-PDAQuantifies acidic cannabinoids without decarboxylation. mdpi.comRequires careful method development for baseline separation of isomers. nih.gov
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSHigh sensitivity and specificity for complex matrices. mdpi.comCan distinguish isomers, but requires specific reference standards and optimized separation. researchgate.net
Gas Chromatography-Mass SpectrometryGC/MSWidely available and robust.Heat from the injection port causes decarboxylation, converting THCA to THC; derivatization is required to analyze the acid form. nih.gov

Exploration of Minor Cannabinoid Acid Interconversion Pathways

The biosynthesis of cannabinoids in Cannabis sativa is a complex network of enzymatic reactions. nih.gov The vast majority of cannabinoids, including Δ⁸-THCA-A, are derived from the central precursor molecule, CBGA. nih.gov While enzymes like THCAS and CBDAS directly convert CBGA into Δ⁹-THCA and CBDA respectively, the pathway to minor cannabinoids like Δ⁸-THCA-A is often less direct. d8superstore.comresearchgate.net

Current evidence suggests that Δ⁸-THCA-A is primarily a product of chemical rearrangement, or isomerization, from other more abundant cannabinoid acids. mdpi.com The most likely precursor is its isomer, Δ⁹-THCA-A. The conversion of Δ⁹-THC to the more chemically stable Δ⁸-THC is well-documented and often occurs under acidic conditions. nih.govnih.gov It is hypothesized that a similar conversion process occurs with the acidic forms, where Δ⁹-THCA-A slowly converts to Δ⁸-THCA-A over time or when exposed to certain environmental conditions.

Another potential pathway involves the cyclization of CBDA. The chemical synthesis of Δ⁸-THC from cannabidiol (B1668261) (CBD) is a common industrial practice, often using an acid catalyst. extractionmagazine.com This raises the possibility that under specific conditions, CBDA could undergo a similar acid-catalyzed cyclization to form Δ⁸-THCA-A. Understanding these interconversion pathways is critical for explaining the presence of Δ⁸-THCA-A in cannabis extracts and for developing methods to produce it from more readily available precursors.

Table 2: Key Compounds in Cannabinoid Acid Biosynthesis and Interconversion
CompoundRoleRelationship to Δ⁸-THCA-A
Cannabigerolic Acid (CBGA)Primary PrecursorThe starting molecule for the biosynthesis of most cannabinoid acids. researchgate.net
Δ⁹-Tetrahydrocannabinolic Acid A (Δ⁹-THCA-A)Major Cannabinoid AcidThe likely primary precursor to Δ⁸-THCA-A via isomerization. mdpi.com
Cannabidiolic Acid (CBDA)Major Cannabinoid AcidA potential precursor via acid-catalyzed cyclization. extractionmagazine.com
Δ⁹-Tetrahydrocannabinolic Acid Synthase (THCAS)EnzymeConverts CBGA to Δ⁹-THCA-A. d8superstore.com

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become invaluable tools in biological and chemical research, and the study of cannabinoids is no exception. f1000research.comnih.gov While direct computational studies on Δ⁸-THCA-A are still nascent, a significant body of research exists for the enzyme responsible for producing its isomer, Δ⁹-THCA synthase (THCAS). researchgate.netnih.gov These studies provide a strong foundation for future in silico exploration of Δ⁸-THCA-A.

Researchers have used techniques like homology modeling and molecular docking to create three-dimensional models of the THCAS enzyme. nih.gov These models allow for a detailed examination of the enzyme's active site and how it binds to the substrate, CBGA. mdpi.comnih.gov By simulating this interaction, scientists can identify key amino acid residues that are critical for the enzyme's catalytic function and for determining the specific product that is formed. nih.gov

These computational approaches can be extended to investigate Δ⁸-THCA-A in several ways:

Virtual Enzyme Design: The existing models of THCAS can be used to simulate the effects of specific mutations. By altering amino acids in the active site in silico, researchers can predict which changes might cause the enzyme to produce Δ⁸-THCA-A instead of Δ⁹-THCA-A. These predictions can then guide laboratory experiments in biosynthetic engineering.

Mechanism of Isomerization: Molecular modeling can be used to study the non-enzymatic conversion of Δ⁹-THCA-A to Δ⁸-THCA-A. By calculating the energy barriers and mapping the reaction pathways, these models can help determine the conditions (e.g., pH, temperature, solvents) that favor this isomerization, providing valuable information for both synthetic chemists and analysts.

Computational studies offer a powerful, cost-effective way to generate hypotheses and guide experimental research, accelerating our understanding of the formation and properties of Δ⁸-THCA-A.

Q & A

Q. What are the primary challenges in isolating Δ8-THCA-A from natural cannabis sources, and what methodologies optimize its extraction?

Δ8-THCA-A occurs in trace amounts in Cannabis sativa/indusa, requiring advanced extraction techniques. Supercritical CO₂ extraction or ethanol-based methods are commonly used, but yield optimization requires careful control of decarboxylation conditions to prevent conversion to Δ8-THC . Fractional crystallization or preparative HPLC may enhance purity, though co-elution with Δ9-THCA-A and other analogs complicates isolation .

Q. How can researchers validate the purity of synthesized Δ8-THCA-A, and what analytical techniques are recommended?

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection (e.g., at 220 nm) is standard for quantifying Δ8-THCA-A. Gas chromatography-mass spectrometry (GC-MS) is less ideal due to decarboxylation during heating. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly distinguishing Δ8 from Δ9 isomers via chemical shift differences in the terpene ring protons . Impurity profiling should include testing for residual solvents (e.g., acetic acid) and Δ9-THC content using LC-MS/MS .

Q. What in vitro models are suitable for preliminary screening of Δ8-THCA-A’s bioactivity?

Immortalized cell lines (e.g., RAW 264.7 macrophages) are used to assess anti-inflammatory activity via cytokine suppression (e.g., TNF-α, IL-6) . For neuroprotection studies, SH-SY5Y neuronal cells exposed to oxidative stressors (e.g., H₂O₂) can evaluate Δ8-THCA-A’s antioxidant capacity through assays like MTT or caspase-3 activation . Dose-response curves should account for Δ8-THCA-A’s instability in aqueous media; dimethyl sulfoxide (DMSO) is recommended for solubilization .

Advanced Research Questions

Q. How do contradictory findings on Δ8-THCA-A’s anti-inflammatory potency arise, and how can study designs address these discrepancies?

Discrepancies often stem from variations in compound purity (e.g., residual Δ9-THC in samples), solvent effects, or cell model selection. For example, Anabasum (a synthetic analog of Δ8-THCA-A) showed potent anti-inflammatory effects in human trials, but Δ8-THCA-A’s low natural abundance limits direct comparison . Standardizing Δ8-THCA-A sources (e.g., synthetic vs. plant-derived) and including isomer-specific controls in experimental designs can reduce bias .

Q. What strategies improve the bioavailability of Δ8-THCA-A in preclinical in vivo studies?

Δ8-THCA-A’s poor water solubility and rapid metabolism limit bioavailability. Microemulsion formulations using surfactants (e.g., Tween 80) and co-solvents (e.g., polyethylene glycol) enhance oral absorption . Sublingual or intraperitoneal administration bypasses first-pass metabolism. Pharmacokinetic studies in rodent models should monitor active metabolites (e.g., Δ8-THC) using LC-MS/MS to distinguish parent compound effects .

Q. How can researchers reconcile Δ8-THCA-A’s reported neuroprotective effects with its potential to induce adverse respiratory events in humans?

Preclinical data suggest Δ8-THCA-A modulates CB1 receptors with lower affinity than Δ9-THC, reducing psychotropic risks . However, Δ8-THC contaminants in Δ8-THCA-A samples may explain respiratory adverse events reported in FDA Adverse Event Reporting System (FAERS) data . Rigorous impurity profiling and isomer-specific toxicity assays (e.g., bronchial epithelial cell models) are critical to isolate Δ8-THCA-A’s safety profile .

Methodological Considerations

Q. What are the limitations of current synthetic pathways for Δ8-THCA-A, and how can green chemistry principles improve scalability?

Traditional acid-catalyzed isomerization of CBD to Δ8-THC often yields side products (e.g., Δ9-THC, oligomers). Continuous-flow synthesis under controlled temperature (e.g., 100°C) and pressure reduces side reactions and improves yield (up to 68% in recent protocols) . Enzymatic approaches using Cannabis-derived oxidases are emerging but require optimization for industrial-scale production .

Q. How should researchers design studies to differentiate Δ8-THCA-A’s effects from those of its decarboxylated product, Δ8-THC?

Comparative studies must include:

  • Stability testing : Monitor Δ8-THCA-A degradation to Δ8-THC under physiological conditions (pH 7.4, 37°C).
  • Receptor binding assays : Use CB1/CB2 knockout models to isolate Δ8-THCA-A’s non-cannabinoid receptor pathways.
  • Metabolite tracking : Employ isotopically labeled Δ8-THCA-A (e.g., ¹³C-labeled) in mass spectrometry to distinguish its metabolites from Δ8-THC derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.